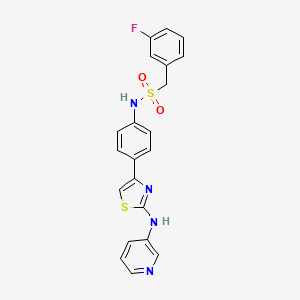

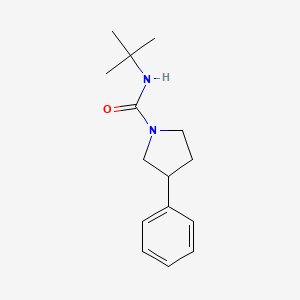

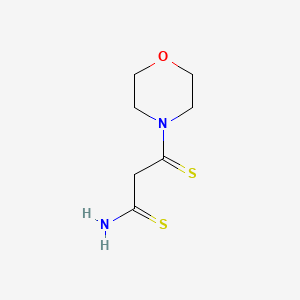

3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholinylsulfonylphenyl compounds are a class of organic compounds that often exhibit various biological activities . They usually contain a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with arylsulfonyl azides . In some cases, the target molecules are produced in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Chemical Reactions Analysis

The chemical reactions of these compounds can be quite complex and depend on the specific substituents. For example, reactions between dimorpholine derivatives of thiocarbamoylacetimidamides and arylsulfonyl azides have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide” has a molecular weight of 341.4 g/mol and a topological polar surface area of 96.1 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Knoevenagel Condensation Reactions : This compound is involved in Knoevenagel condensation reactions, particularly in the context of green chemistry. A study demonstrated the condensation of similar compounds in an ionic liquid, which offered higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002).

- Anticonvulsant Activity and Sodium Channel Blocking : Derivatives of this compound have been synthesized and tested for anticonvulsant activities, with some exhibiting significant effects and a lack of neurotoxicity (Unverferth et al., 1998).

Environmental Applications

- Environmentally Friendly Synthesis : The compound has been used in environmentally benign synthesis processes. For instance, the condensation of related compounds in an ionic liquid was found to be an effective and environmentally friendly method, yielding high-quality results at room temperature (Hangarge & Shingare, 2003).

Pharmacological Activities

- Antimicrobial and Anti-inflammatory Activities : Certain derivatives of this compound have shown potential in antimicrobial and anti-inflammatory applications. A study explored the synthesis of new thiazole and pyrazoline heterocycles with this moiety, which exhibited notable analgesic and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

- Antiparasitic Activities : Derivatives of 1,3-diphenylpyrazoles, a related compound, were found to have significant antiparasitic activities against organisms like Plasmodium falciparum and Leishmania infantum (Rathelot et al., 2002).

Propiedades

IUPAC Name |

3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c24-15-17-14-23(18-6-2-1-3-7-18)21-20(17)16-5-4-8-19(13-16)28(25,26)22-9-11-27-12-10-22/h1-8,13-15H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQVSGLQXKBHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2842003.png)

![Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2842010.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2842011.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2842012.png)

![(E)-2-amino-3-{[(E)-(2-nitrophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2842014.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2842022.png)